molecular formula C8H7F2NO2S B2779137 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride CAS No. 2411270-37-4

4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride

Cat. No. B2779137
CAS RN: 2411270-37-4
M. Wt: 219.21
InChI Key: OBPSWGCPCSJFGA-UHFFFAOYSA-N
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Description

4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride (FDISF) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FDISF is a sulfonyl fluoride derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride has been studied for its potential therapeutic applications, including as a protease inhibitor and as a potential anticancer agent. 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to inhibit the activity of various proteases, including cathepsin B, cathepsin L, and papain. Additionally, 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Mechanism of Action

The mechanism of action of 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride involves the irreversible inhibition of proteases through the formation of a covalent bond between the sulfonyl fluoride group of 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride and the active site of the protease. This covalent bond results in the inactivation of the protease, leading to the inhibition of its biological activity.
Biochemical and Physiological Effects:
4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to have significant biochemical and physiological effects, including the inhibition of protease activity and the induction of apoptosis in cancer cells. Additionally, 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride in lab experiments include its high potency and specificity for protease inhibition, making it an ideal tool for studying protease activity. However, the limitations of using 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride include its potential toxicity and the irreversible nature of its inhibition, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride, including the development of more potent and specific protease inhibitors based on the structure of 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride. Additionally, further studies are needed to explore the potential therapeutic applications of 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride, including its use as an anticancer agent and as a therapeutic agent for the treatment of inflammatory diseases. Finally, the development of new synthetic methods for 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride may lead to the discovery of new derivatives with improved properties and therapeutic potential.

Synthesis Methods

4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride has been synthesized using various methods, including the reaction of 4-fluoro-1,3-dihydroisoindole-2-carboxylic acid with thionyl chloride and then with potassium fluoride. Another method involves the reaction of 4-fluoro-1,3-dihydroisoindole-2-carboxylic acid with phosphorus oxychloride and then with sodium fluoride. Both methods result in the formation of 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride as a white crystalline solid.

properties

IUPAC Name

4-fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2S/c9-8-3-1-2-6-4-11(5-7(6)8)14(10,12)13/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPSWGCPCSJFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1S(=O)(=O)F)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride

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